1,3-Hexanediol, also known as 2-ethyl-1,3-hexanediol, is a colorless, oily liquid with the chemical formula and a molecular weight of approximately 146.23 g/mol. It is classified as a diol due to the presence of two hydroxyl (-OH) groups in its structure. The compound is used in various industrial applications, including as a solvent, plasticizer, and in personal care products. Its unique properties make it valuable in formulations requiring stability and moisture retention .
Currently, there is no significant research available on the specific mechanism of action of 1,3-hexanediol in biological systems.
1,3-Hexanediol possesses good solvency properties for various organic and inorganic compounds. This makes it a valuable tool in scientific research for dissolving samples for analysis, preparing reaction mixtures, and extracting specific components from complex mixtures. Additionally, its hygroscopic (water-absorbing) nature allows it to act as a mild desiccant and preservative in certain research settings .
These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity .
1,3-Hexanediol exhibits moderate biological activity. Studies have shown that it can cause eye irritation and may be harmful if ingested or absorbed through the skin. Animal studies have indicated potential reproductive toxicity at high doses, suggesting caution in its handling and application . The compound is rapidly absorbed and metabolized in vivo, with significant excretion occurring via urine .
Several methods exist for synthesizing 1,3-Hexanediol:
These methods vary in complexity and yield, with catalytic hydrogenation being one of the most efficient approaches .
1,3-Hexanediol finds diverse applications across various industries:
Its ability to retain moisture makes it particularly valuable in formulations aimed at enhancing skin hydration .
Research on interaction studies involving 1,3-Hexanediol has focused on its absorption and distribution within biological systems. When administered orally or dermally in animal studies, it demonstrated rapid absorption with significant urinary excretion of metabolites. The compound's interaction with biological membranes indicates that it can penetrate skin layers effectively .
Additionally, studies have shown that the compound can interact with other chemicals in formulations, affecting their stability and efficacy .
1,3-Hexanediol shares structural similarities with several other diols and polyols. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Properties |
---|---|---|---|
1,2-Hexanediol | 118.18 g/mol | Lower boiling point; used primarily as a solvent | |
1,4-Butanediol | 90.12 g/mol | Commonly used as an industrial solvent and polymer | |
Propylene Glycol | 76.09 g/mol | Widely used in food and pharmaceuticals; lower viscosity | |
2-Ethylhexanol | 130.23 g/mol | Used as an intermediate in chemical synthesis |
While all these compounds serve various industrial purposes, 1,3-Hexanediol stands out due to its dual hydroxyl groups that confer unique moisture-retaining properties beneficial for cosmetic applications .
1,3-Hexanediol (C₆H₁₄O₂) emerged as a structurally significant aliphatic diol during mid-20th-century advancements in organic synthesis. Early methodologies for diol synthesis, such as the reduction of ketohexanoates using lithium aluminum hydride, were described in foundational studies from the 1950s. Industrial interest grew with the development of aldol condensation processes, notably the conversion of n-butyraldehyde to 2-ethyl-1,3-hexanediol using alkali metal hydroxides and phase-transfer catalysts, as patented in the 1990s. The compound’s utility in polymer science and organic intermediates further accelerated its commercial production.
1,3-Hexanediol is systematically named hexane-1,3-diol, reflecting hydroxyl groups on the first and third carbons of a six-carbon chain. It belongs to the vicinal diol subclass when hydroxyls occupy adjacent positions, though its 1,3 configuration places it in a distinct category of mid-chain diols. Classified under CAS No. 21531-91-9, it shares structural similarities with other industrially relevant diols like 1,4-butanediol and 1,6-hexanediol.
1,3-Hexanediol serves as a critical intermediate in asymmetric synthesis and polymer chemistry. Its role in producing chiral 1,3-diols—valuable for pharmaceuticals and agrochemicals—has been highlighted in catalytic studies using organocatalysts and transition metals. Additionally, its bifunctional reactivity enables applications in crosslinking agents and polyurethane chain extenders.
1,3-Hexanediol belongs to a family of structural isomers that share the molecular formula C₆H₁₄O₂ but differ in the positioning of their hydroxyl groups along the hexane backbone [6] [7] [8]. The primary structural isomers include 1,2-hexanediol, 1,6-hexanediol, and 2,5-hexanediol, each exhibiting distinct chemical and physical properties based on their hydroxyl group positioning [6] [7] [9].
1,2-Hexanediol represents a vicinal diol with adjacent hydroxyl groups at carbons 1 and 2, creating a compound with enhanced hydrogen bonding capacity due to the proximity of the functional groups [10] [7]. This structural arrangement results in different solubility characteristics and reactivity patterns compared to 1,3-hexanediol [10] [7]. The 1,6-hexanediol isomer features terminal hydroxyl groups at both ends of the hexane chain, making it a terminal diol with symmetric structural properties [6] [8].
The 2,5-hexanediol variant positions hydroxyl groups at internal carbon atoms, creating an internal diol with unique conformational preferences [11] [9]. Research has demonstrated that these positional differences significantly impact the biological activity and physical properties of the isomers [12] [13]. For instance, 2,5-hexanediol has been identified as a neurotoxic metabolite, while 1,6-hexanediol does not exhibit such neurotoxic properties [14].
Table 2: Structural Comparison of Hexanediol Isomers
Isomer | Chemical Abstracts Service Number | Hydroxyl Group Positions | Structural Classification | Molecular Weight (g/mol) |
---|---|---|---|---|
1,2-Hexanediol | 6920-22-5 | Adjacent (vicinal) | Vicinal diol | 118.17 |
1,3-Hexanediol | 21531-91-9 | Separated by one carbon | β-diol | 118.17 |
1,6-Hexanediol | 629-11-8 | Terminal positions | Terminal diol | 118.17 |
2,5-Hexanediol | 2935-44-6 | Internal positions | Internal diol | 118.17 |
The stereochemistry of 1,3-hexanediol is characterized by the presence of one stereogenic center at carbon-3, which bears four different substituents: a hydroxyl group, a hydrogen atom, a propyl group, and an ethanol group [5] [15]. This chiral center gives rise to two enantiomeric forms: (3R)-hexane-1,3-diol and (3S)-hexane-1,3-diol [15] [16].
The threo and erythro nomenclature, traditionally applied to compounds with two adjacent stereogenic centers, requires careful consideration when discussing 1,3-hexanediol [17] [18]. While 1,3-hexanediol contains only one stereogenic center, the concepts of threo and erythro configurations become relevant when considering substituted derivatives or related compounds with additional chiral centers [17] [18]. Research on related diol systems demonstrates that threo and erythro forms exhibit distinct three-dimensional arrangements that influence their chemical reactivity and biological activity [17] [18].
Studies on stereoisomeric diol systems have shown that erythro and threo configurations can be distinguished through nuclear magnetic resonance spectroscopy and crystallographic analysis [17] [18]. The absolute configuration determination relies on methods such as Mosher's analysis using α-methoxy-α-trifluoromethylphenylacetate esters, which provides definitive stereochemical assignments [17]. For (3R)-hexane-1,3-diol, the stereochemical descriptor indicates that the hydroxyl group at carbon-3 assumes the R configuration according to the Cahn-Ingold-Prelog priority rules [15] [16].
Table 3: Stereochemical Properties of 1,3-Hexanediol
Property | Value |
---|---|
Stereogenic Centers | 1 |
Chiral Center Position | Carbon-3 |
Possible Stereoisomers | 2 (R and S enantiomers) |
Optical Activity | Optically active |
R Configuration | (3R)-hexane-1,3-diol |
S Configuration | (3S)-hexane-1,3-diol |
The conformational behavior of 1,3-hexanediol is influenced by intramolecular interactions between the hydroxyl groups and the flexibility of the hexane backbone [19] [20]. Computational studies using density functional theory methods have revealed that the compound adopts multiple conformational states, with preferences determined by hydrogen bonding patterns and steric considerations [19] [20].
Molecular dynamics simulations demonstrate that 1,3-hexanediol exhibits conformational flexibility similar to other alkanediols, with the hydroxyl groups capable of forming intramolecular hydrogen bonds under specific geometric arrangements [20]. The conformational preferences are significantly influenced by the solvent environment, with polar solvents stabilizing extended conformations that maximize solvent-solute interactions [19] [20].
Nuclear magnetic resonance relaxation studies have provided insights into the molecular motions of 1,3-hexanediol in solution [20]. The nitrogen-15 spin relaxation parameters indicate that the compound undergoes rapid reorientational motions on the picosecond to nanosecond timescale, consistent with the flexible nature of the aliphatic chain [20]. These dynamic properties contribute to the compound's ability to interact with biological systems and influence phase separation phenomena [20].
Research on related difluorinated alkanes has shown that 1,3-substitution patterns significantly influence conformational preferences [19]. While these studies focus on fluorinated analogs, the principles of conformational analysis apply to 1,3-hexanediol, where the positioning of functional groups determines the preferred three-dimensional arrangements [19]. The conformational landscape is characterized by multiple energy minima corresponding to different rotational states around the carbon-carbon bonds [19].
Structural comparisons between 1,3-hexanediol and related aliphatic diols reveal important relationships between molecular architecture and physical properties [12] [13] [21]. The positioning of hydroxyl groups fundamentally determines the hydrogen bonding capacity, solubility characteristics, and biological activity of these compounds [12] [13].
1,6-Hexanediol, with its terminal hydroxyl groups, exhibits enhanced symmetry compared to 1,3-hexanediol, resulting in different crystallization behavior and phase separation properties [6] [13]. Studies on biomolecular condensates have shown that 1,6-hexanediol is more effective at disrupting liquid-liquid phase separation compared to other hexanediol isomers, attributed to its specific molecular geometry and hydrophobic characteristics [12] [13].
The 1,2-hexanediol isomer demonstrates enhanced hydrogen bonding capacity due to the vicinal positioning of its hydroxyl groups [10] [7]. This structural feature results in higher viscosity and different chromatographic behavior compared to 1,3-hexanediol [22]. Research has shown that 1,2-hexanediol can replace traditional organic solvents in liquid chromatography applications due to its unique elution properties [22].
Comparative studies on diol effectiveness in various applications have revealed that the 1,3-positioning in hexanediol provides an optimal balance between hydrophilic and hydrophobic interactions [12] [20]. This balance makes 1,3-hexanediol particularly suitable for applications requiring moderate amphiphilic properties [20]. The molecular geometry allows for selective interactions with both polar and nonpolar regions of target molecules, contributing to its utility in biochemical research [20].
Table 4: Physical Properties Comparison of Hexanediol Isomers
Property | 1,2-Hexanediol | 1,3-Hexanediol | 1,6-Hexanediol |
---|---|---|---|
Melting Point (°C) | 2 | 26.38 (estimate) | 42-43 |
Boiling Point (°C) | 223-224 | 221.7-228.2 | 250 |
Density (g/cm³) | 0.951 | 0.958-0.961 | 0.954 |
Refractive Index | 1.441-1.443 | 1.4455-1.447 | 1.457 |
Water Solubility | Miscible | Soluble | Soluble |
1,3-Hexanediol presents as a colorless, viscous liquid at room temperature [1] [2]. The compound exhibits an oily consistency with a nearly odorless to completely odorless character [3] [4]. Its clear, transparent appearance makes it visually indistinguishable from water when observed in small quantities, though its higher viscosity becomes apparent upon handling [5] [6].
The density of 1,3-hexanediol varies slightly with temperature and measurement conditions. At 20°C, the density ranges from 0.9580 to 0.961 g/cm³ [1] [2]. More specifically, the compound exhibits a density of 0.9580 g/cm³ according to calculated estimates [2], while experimental measurements show values closer to 0.961 g/cm³ [1]. The specific gravity relative to water at standard conditions falls within the range of 0.958 to 0.961 [1] [2].
The viscosity of 1,3-hexanediol demonstrates typical behavior for aliphatic diols. While specific dynamic viscosity values for pure 1,3-hexanediol are limited in the literature, related compounds in the hexanediol family show viscosities in the range of 87.8 to 323 mPa·s at 20°C [7] [8]. The viscous nature of the compound is attributed to intermolecular hydrogen bonding between the hydroxyl groups, which creates resistance to flow [5] [6].
The boiling point of 1,3-hexanediol occurs at approximately 221.7 to 228.2°C at standard atmospheric pressure (760 mmHg) [1] [2]. The variation in reported values reflects different experimental conditions and measurement techniques. The estimated melting point stands at 26.38°C under standard pressure conditions [2]. This relatively low melting point indicates that the compound remains liquid at ambient temperatures in most practical applications.
The flash point of 1,3-hexanediol is reported as 106.1°C [1], indicating the lowest temperature at which the compound can form an ignitable mixture with air. The autoignition temperature ranges from 350 to 360°C [9] [8], representing the minimum temperature required for spontaneous ignition without an external ignition source. These values classify 1,3-hexanediol as a combustible liquid with moderate fire hazard potential.
The enthalpy of vaporization for 1,3-hexanediol is calculated to be 61.92 kJ/mol at standard conditions [10]. The enthalpy of fusion shows a value of 15.95 kJ/mol [10]. Heat capacity data indicates temperature-dependent behavior, with gas-phase heat capacity ranging from 255.37 to 302.40 J/(mol·K) across the temperature range of 520.60 to 680.76 K [10]. These thermodynamic parameters are essential for heat transfer calculations and process design applications.
1,3-Hexanediol demonstrates excellent water solubility, being completely miscible with water under standard conditions [8]. This high aqueous solubility stems from the presence of two hydroxyl groups that can form hydrogen bonds with water molecules. The compound readily dissolves in water at concentrations exceeding 42 g/L at 20°C [11] [7], making it highly suitable for aqueous formulations and applications.
The compound shows good compatibility with various organic solvents. It is completely miscible with ethanol, isopropanol, and other polar organic solvents [7] [12]. The solubility extends to moderately polar solvents such as ether and chloroform, where it exhibits complete miscibility [9] [12]. This broad solvent compatibility makes 1,3-hexanediol useful as a coupling agent and solvent in various chemical processes.
The octanol-water partition coefficient (logP) for 1,3-hexanediol is reported as 0.530 [10] [13], indicating a moderate hydrophobic character despite its diol nature. This value suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring both water solubility and organic phase compatibility. The partition coefficient influences the compound's distribution behavior in biphasic systems and its potential for bioaccumulation.
The infrared spectrum of 1,3-hexanediol exhibits characteristic absorption bands typical of aliphatic diols. The broad O-H stretching vibrations appear in the range of 3200-3600 cm⁻¹, indicating hydrogen bonding between hydroxyl groups [14] [15]. C-H stretching vibrations are observed between 2800-3000 cm⁻¹, corresponding to the aliphatic carbon-hydrogen bonds. The C-O stretching vibrations occur in the 1000-1200 cm⁻¹ region, confirming the presence of primary and secondary alcohol functionalities [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,3-hexanediol. The ¹H NMR spectrum shows characteristic chemical shifts for the hydroxyl protons, which can vary depending on concentration and solvent due to hydrogen bonding effects [16] [17]. The aliphatic protons appear in the expected regions, with the methylene protons adjacent to the hydroxyl groups showing distinctive coupling patterns. ¹³C NMR spectroscopy reveals the carbon framework, with the carbons bearing hydroxyl groups showing characteristic downfield shifts [16] [18].
The electron ionization mass spectrum of 1,3-hexanediol shows a molecular ion peak at m/z 118, corresponding to its molecular weight [19] [20]. The fragmentation pattern is characteristic of aliphatic diols, with base peaks resulting from α-cleavage adjacent to the hydroxyl groups [21] [22]. Common fragment ions include loss of water (M-18), loss of formaldehyde (M-30), and various alkyl fragments. The mass spectral fragmentation follows predictable patterns based on the stability of the resulting carbocation intermediates [20] [21].
Property Category | Parameter | Value | Conditions |
---|---|---|---|
Physical | Density | 0.9580-0.961 g/cm³ | 20-25°C |
Physical | Refractive Index | 1.4455-1.447 | 20°C |
Thermodynamic | Boiling Point | 221.7-228.2°C | 760 mmHg |
Thermodynamic | Flash Point | 106.1°C | Standard conditions |
Solubility | Water Solubility | Miscible | 20°C |
Solubility | LogP (octanol/water) | 0.530 | Standard conditions |
Spectroscopic | Molecular Ion (MS) | m/z 118 | EI conditions |
Spectroscopic | O-H Stretch (IR) | 3200-3600 cm⁻¹ | Standard conditions |